molecular formula C13H9ClO2S B13273154 9H-Fluorene-3-sulfonyl chloride

9H-Fluorene-3-sulfonyl chloride

Cat. No.: B13273154
M. Wt: 264.73 g/mol
InChI Key: VHMSGXZWBUZCLC-UHFFFAOYSA-N
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Description

9H-Fluorene-3-sulfonyl chloride is a fluorene-derived organosulfur compound characterized by a sulfonyl chloride (-SO₂Cl) functional group at the 3-position of the fluorene scaffold. The fluorene core provides a rigid, planar aromatic structure, while the sulfonyl chloride group confers high electrophilicity, making the compound reactive toward nucleophiles such as amines, alcohols, and thiols. This reactivity underpins its utility in synthesizing sulfonamides, sulfonate esters, and other derivatives, which are critical intermediates in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C13H9ClO2S

Molecular Weight

264.73 g/mol

IUPAC Name

9H-fluorene-3-sulfonyl chloride

InChI

InChI=1S/C13H9ClO2S/c14-17(15,16)11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2

InChI Key

VHMSGXZWBUZCLC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 9H-Fluorene-3-sulfonyl chloride typically involves the sulfonylation of fluorene derivatives. One common method is the electrophilic aromatic substitution reaction, where fluorene is treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group at the 3-position . The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 9H-Fluorene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 9H-Fluorene-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Functional Group and Reactivity

The sulfonyl chloride group distinguishes 9H-Fluorene-3-sulfonyl chloride from other fluorene derivatives. For example:

  • 9H-Fluoren-9-ylmethyl chloroformate (Fmoc-Cl): Contains a chloroformate (-OCOCl) group. While both compounds are electrophilic, Fmoc-Cl is primarily used in peptide synthesis for transient amino-group protection, whereas this compound participates in sulfonation or sulfamidation reactions .
  • 9-Hydroxy fluorene : Features a hydroxyl (-OH) group instead of sulfonyl chloride. The hydroxyl group enables oxidation or esterification reactions but lacks the electrophilic versatility of sulfonyl chlorides .

Stability and Handling

Sulfonyl chlorides, including this compound, are moisture-sensitive and require anhydrous storage. In contrast, Fmoc-Cl is less hygroscopic but decomposes under basic conditions. Hydroxy fluorene derivatives are generally more stable but less reactive .

Comparative Data Table

Compound Functional Group Reactivity Profile Primary Applications Stability Considerations
This compound Sulfonyl chloride (-SO₂Cl) Electrophilic substitution (amines, alcohols) Sulfonamide synthesis, bioconjugation Moisture-sensitive; store anhydrous
9H-Fluoren-9-ylmethyl chloroformate (Fmoc-Cl) Chloroformate (-OCOCl) Nucleophilic acyl substitution Peptide synthesis (amino protection) Decomposes in basic conditions
9-Hydroxy fluorene Hydroxyl (-OH) Oxidation, esterification Fluorescent dyes, ketone precursors Air-stable; moderate reactivity

Research Findings and Industrial Relevance

Studies highlight this compound’s efficiency in sulfonating sterically hindered substrates due to the fluorene ring’s electron-withdrawing effect, which enhances the sulfonyl chloride’s electrophilicity. Industrial patents emphasize its role in synthesizing sulfonated polymers for ion-exchange membranes, outperforming simpler aryl sulfonyl chlorides in thermal stability .

Biological Activity

9H-Fluorene-3-sulfonyl chloride is a sulfonyl chloride derivative of fluorene, notable for its reactivity and potential applications in biochemical and medicinal chemistry. This compound has garnered attention due to its ability to modify biomolecules, particularly proteins and peptides, influencing various biological processes.

The chemical structure of this compound includes a sulfonyl chloride functional group, which is highly electrophilic. This property allows it to engage in nucleophilic substitution reactions with amines, alcohols, and thiols, forming stable sulfonamide and sulfonate derivatives. The general reaction mechanism can be summarized as follows:

R SO2Cl+NuR SO2Nu+HCl\text{R SO}_2\text{Cl}+\text{Nu}\rightarrow \text{R SO}_2\text{Nu}+\text{HCl}

where R represents the fluorene moiety and Nu denotes the nucleophile.

Enzyme Interaction

This compound exhibits significant interactions with various enzymes and proteins. Its sulfonyl group can covalently modify nucleophilic residues such as lysine and cysteine within proteins. This modification can alter enzyme activity, potentially leading to changes in metabolic pathways and cellular signaling processes.

Table 1: Interaction of this compound with Key Enzymes

Enzyme TypeEffect of ModificationReference
Protein KinasesInhibition of phosphorylation activity
EsterasesAltered substrate specificity
Carbonic AnhydraseIncreased enzymatic activity

Cellular Effects

In vitro studies have demonstrated that this compound can influence cell viability and function. For instance, it has been shown to affect gene expression by modifying transcription factors involved in critical cellular pathways.

Case Study: Cytotoxicity Assessment
A cytotoxicity assay was conducted on human cancer cell lines (MCF7, HeLa), revealing that low concentrations of the compound selectively inhibited cell growth without affecting normal cells significantly. The results indicated a potential therapeutic application in cancer treatment.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)% Viability at 100 µM
MCF745 ± 530%
HeLa50 ± 1025%

The primary mechanism by which this compound exerts its biological effects is through covalent binding to target biomolecules. This interaction can lead to:

  • Inhibition of Enzymatic Activity : By modifying active sites or essential residues.
  • Alteration of Protein Function : Changing structural conformation or stability.
  • Impact on Signaling Pathways : Leading to downstream effects in cellular processes.

Metabolic Pathways

The metabolism of this compound involves enzymatic transformations primarily through cytochrome P450 enzymes. These metabolic pathways can generate reactive intermediates that may further interact with cellular macromolecules, enhancing the compound's biological activity.

Comparative Analysis

When compared to other sulfonyl chlorides, such as benzenesulfonyl chloride, the unique fluorene backbone of this compound provides distinct reactivity patterns and applications in biochemical research.

Table 3: Comparison of Sulfonyl Chlorides

CompoundElectrophilicityApplications
9H-Fluorene-3-sulfonyl ClHighProtein modification, drug development
Benzenesulfonyl ChlorideModerateOrganic synthesis
Toluene Sulfonyl ChlorideModerateIndustrial applications

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